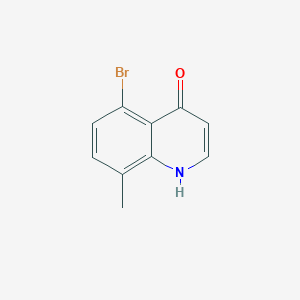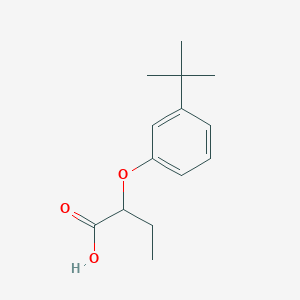
2-(3-Tert-butylphenoxy)butanoic acid
Descripción general
Descripción
2-(3-Tert-butylphenoxy)butanoic acid is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-(3-Tert-butylphenoxy)butanoic acid is1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2-(3-Tert-butylphenoxy)butanoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : “2-(3-Tert-butylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 1157985-51-7 . It’s often used in organic chemistry for various purposes .
- Methods of Application : The specific methods of application can vary greatly depending on the specific experiment or synthesis being conducted. Typically, this compound would be used in a controlled laboratory setting, following strict safety protocols .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a valuable tool in the field of organic chemistry .
-
Scientific Field: Animal Nutrition
- Application : There’s a study that discusses the effects of butyric acid and its salts (which “2-(3-Tert-butylphenoxy)butanoic acid” could potentially be a derivative of) on gut health and intestinal microbiota in poultry .
- Methods of Application : The study involves adding butyric acid and its salts to the poultry feed and observing the effects on the gut health and intestinal microbiota .
- Results or Outcomes : The study found that butyric acid and its salts have a positive impact on growth performance, welfare, and intestinal health of livestock mainly by reducing pathogenic bacteria and maintaining the gastrointestinal tract (GIT) pH .
-
Scientific Field: Antiviral Research
- Application : There’s a study that discusses the synthesis and bioactivity evaluation of new butanoic acid derivatives as antiviral agents .
- Methods of Application : The study involves synthesizing new butanoic acid derivatives and evaluating their bioactivity as potential antiviral agents .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .
- Scientific Field: Synthesis of Ionic Liquids
- Application : This compound could potentially be used in the synthesis of ionic liquids . A study discusses the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis .
- Methods of Application : The study involves preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . These ionic liquids were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the ionic liquids without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
-
Scientific Field: Material Science
- Application : This compound could potentially be used in the field of material science . For instance, it could be used in the synthesis of new materials or in the modification of existing materials .
- Methods of Application : The specific methods of application can vary greatly depending on the specific experiment or synthesis being conducted. Typically, this compound would be used in a controlled laboratory setting, following strict safety protocols .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a valuable tool in the field of material science .
-
Scientific Field: Pharmaceutical Research
- Application : There’s a study that discusses the synthesis and bioactivity evaluation of new butanoic acid derivatives as potential pharmaceutical agents .
- Methods of Application : The study involves synthesizing new butanoic acid derivatives and evaluating their bioactivity as potential pharmaceutical agents .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-tert-butylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUZSIUXDWNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tert-butylphenoxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
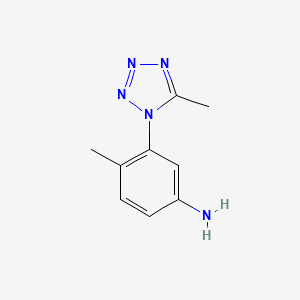
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
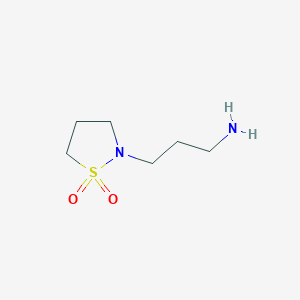
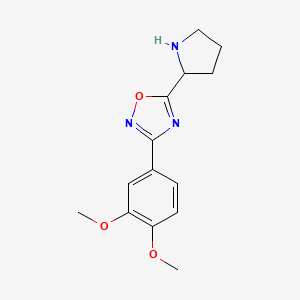
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
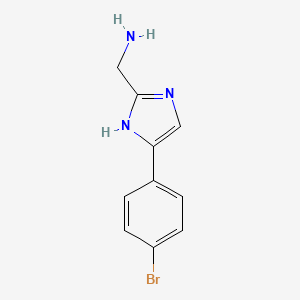
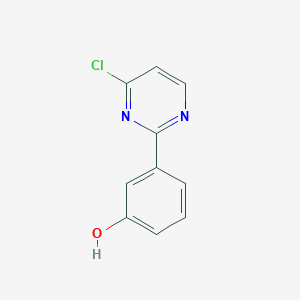
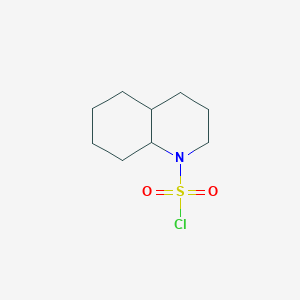
![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
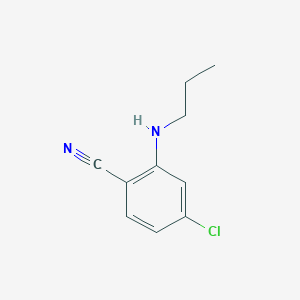
![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)
